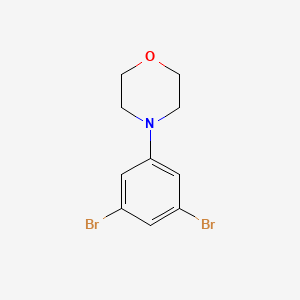

4-(3,5-Dibromophenyl)morpholine

説明

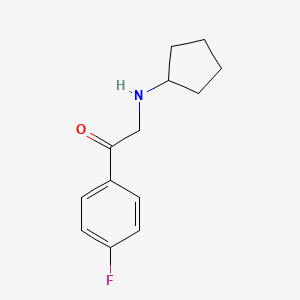

“4-(3,5-Dibromophenyl)morpholine” is a chemical compound with the molecular formula C10H11Br2NO . It belongs to the class of organic compounds known as morpholines . The compound has a molecular weight of 321.01 .

Molecular Structure Analysis

The InChI code for “4-(3,5-Dibromophenyl)morpholine” is 1S/C10H11Br2NO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2 . This code provides a specific representation of the molecule’s structure.科学的研究の応用

-

Electrochemical Reaction with Quinoline

- Application : An electrochemical reaction between quinoline N-oxides and morpholine was developed using Cu (OAc) 2 as a catalyst, generating products of 4-aminoquinoline N-oxides in CH2Cl2 or 2-aminoquinoline N-oxides in CH3CN in good yields .

- Methods : The reaction uses morpholine rather than its derivatives and is controlled by changing the electrolysis conditions . The redox properties of both individual participants of C–H/N–H cross-coupling and multicomponent systems were established by voltammetry and EPR methods .

- Results : The reaction leads to the formation of aminoquinolines . The advantages of the reaction are mild conditions, room temperature, and the ability to control the process when the electrolysis conditions change .

-

- Application : Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

- Methods : A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

- Results : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

-

Use as a Solvent in Chemical Reactions

- Application : The low cost and polarity of morpholine lead to its common use as a solvent for chemical reactions .

- Methods : Morpholine can be used as a solvent in a variety of chemical reactions, particularly those involving polar reactants .

- Results : The use of morpholine as a solvent can improve the efficiency and selectivity of certain chemical reactions .

-

Fruit Waxing

- Application : Morpholine is used as a chemical emulsifier in the process of waxing fruit .

- Methods : Naturally, fruits make waxes to protect against insects and fungal contamination, but this can be lost as the fruit is cleaned. A small amount of new wax is applied to replace it. Morpholine is used as an emulsifier and solubility aid for shellac, which is used as a wax .

- Results : The use of morpholine in fruit waxing helps to protect fruits against insects and fungal contamination .

-

Component in Fungicides

- Application : Morpholine derivatives are used as active ingredients in fungicides .

- Methods : Morpholine-based fungicides are typically applied as a spray to the leaves of plants. The fungicide works by inhibiting the growth of fungus, thereby protecting the plant .

- Results : The use of morpholine-based fungicides can help to protect crops from fungal diseases, thereby increasing yield .

特性

IUPAC Name |

4-(3,5-dibromophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2NO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWAQOWDXYKITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682135 | |

| Record name | 4-(3,5-Dibromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dibromophenyl)morpholine | |

CAS RN |

27173-18-8 | |

| Record name | 4-(3,5-Dibromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1422014.png)

![2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1422016.png)

![3-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1422019.png)

![8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422037.png)